molecular formula C20H14ClIN4O3 B12739098 3-(4-Chlorophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxyphenyl)-2H-tetrazolium iodide CAS No. 89567-97-5

3-(4-Chlorophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxyphenyl)-2H-tetrazolium iodide

Cat. No.: B12739098
CAS No.: 89567-97-5
M. Wt: 520.7 g/mol
InChI Key: QSUYZGZLFYOHGS-UHFFFAOYSA-N
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Description

2H-Tetrazolium, 3-(4-chlorophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxyphenyl)-, iodide: is a complex organic compound that belongs to the tetrazolium family Tetrazolium compounds are widely known for their applications in biological assays, particularly in measuring cell viability and enzyme activity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Tetrazolium, 3-(4-chlorophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxyphenyl)-, iodide typically involves multi-step organic reactions. The process begins with the preparation of the tetrazolium core, followed by the introduction of the chlorophenyl, hydroxybenzoyl, and hydroxyphenyl groups through various substitution reactions. The final step involves the iodination of the compound to obtain the desired iodide form.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzoyl and hydroxyphenyl groups, leading to the formation of quinones.

    Reduction: Reduction reactions can convert the tetrazolium ring to formazan derivatives, which are often used in colorimetric assays.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the chlorophenyl group.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Formazan derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of complex molecules with multiple functional groups.

Biology: In biological research, the compound is employed in cell viability assays, where it is reduced to a colored formazan product by living cells, indicating metabolic activity.

Industry: In industrial applications, the compound can be used in the development of biosensors and other analytical devices due to its ability to undergo colorimetric changes.

Mechanism of Action

The compound exerts its effects primarily through redox reactions. In biological systems, it is reduced by cellular enzymes to form a colored formazan product. This reduction process involves the transfer of electrons from cellular metabolites to the tetrazolium ring, resulting in a measurable color change. The molecular targets include various dehydrogenase enzymes that are active in metabolically active cells.

Comparison with Similar Compounds

  • 2H-Tetrazolium, 3-(4-methylphenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxyphenyl)-, iodide
  • 2H-Tetrazolium, 3-(4-bromophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxyphenyl)-, iodide
  • 2H-Tetrazolium, 3-(4-fluorophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxyphenyl)-, iodide

Uniqueness: The presence of the chlorophenyl group in 2H-Tetrazolium, 3-(4-chlorophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxyphenyl)-, iodide imparts unique electronic and steric properties that can influence its reactivity and interactions with biological molecules. This makes it particularly useful in specific assays where these properties are advantageous.

Properties

CAS No.

89567-97-5

Molecular Formula

C20H14ClIN4O3

Molecular Weight

520.7 g/mol

IUPAC Name

[3-(4-chlorophenyl)-5-(3-hydroxyphenyl)tetrazol-3-ium-2-yl]-(2-hydroxyphenyl)methanone;iodide

InChI

InChI=1S/C20H13ClN4O3.HI/c21-14-8-10-15(11-9-14)24-22-19(13-4-3-5-16(26)12-13)23-25(24)20(28)17-6-1-2-7-18(17)27;/h1-12H,(H-,26,27,28);1H

InChI Key

QSUYZGZLFYOHGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N2N=C(N=[N+]2C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)O)O.[I-]

Origin of Product

United States

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